
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a phenethylcarbamoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-dicarboxylic acid as the starting material.
Formation of the Amide Bond: The carboxylic acid group at the 2-position is converted to an amide by reacting with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient chiral resolution methods. Continuous flow reactors and automated chromatography systems can be employed to enhance yield and purity.
化学反应分析
Types of Reactions
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Naphthoic acid: A structurally similar compound with a naphthalene ring instead of a cyclohexane ring.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pharmacological properties but different core structures.
Uniqueness
(1S,2R)-2-(phenethylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a phenethylcarbamoyl group and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
(1S,2R)-2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |
InChI 键 |
ZVGKSRYCAMAYDG-KGLIPLIRSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NCCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
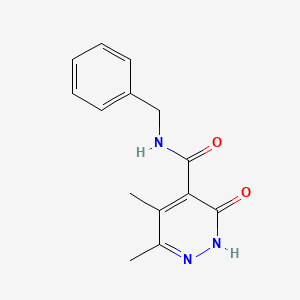
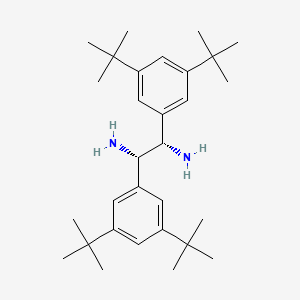
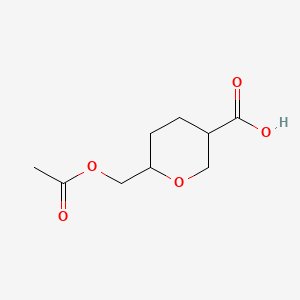
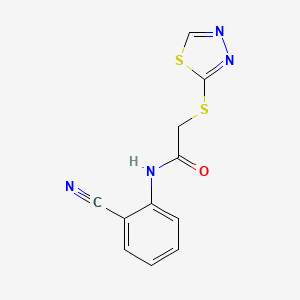
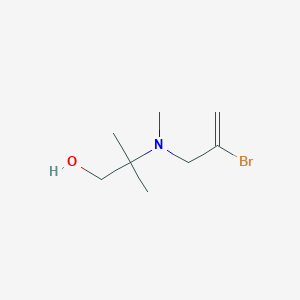
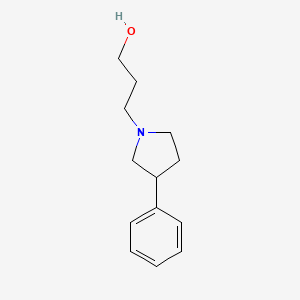


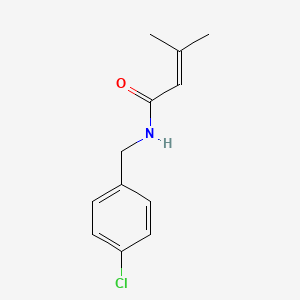
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
